p-Ureidophenol
Description
p-Ureidophenol (4-ureidophenol) is a phenolic derivative characterized by a urea functional group (-NHCONH₂) attached to the para position of the phenol ring. This structural feature imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents, which make it valuable in pharmaceutical synthesis, polymer chemistry, and as a ligand in coordination complexes. Its synthesis typically involves the reaction of p-aminophenol with urea or isocyanate derivatives under controlled conditions .
Properties
CAS No. |
1566-41-2 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9,11) |
InChI Key |
MHVJUTLRTHDAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of p-ureidophenol include:
- p-Iodophenol: Substituted with an iodine atom at the para position.
- Bisphenol A (4,4’-isopropylidenediphenol): A diphenylmethane derivative with two para-hydroxyphenyl groups.
- 4,4’-Methylenedi-2,6-xylenol: A phenolic compound with methyl and hydroxyl groups on a biphenyl backbone.
Physicochemical Properties
This compound’s urea group enhances its polarity and thermal stability compared to halogenated phenols like p-iodophenol, which exhibits lower melting points due to weaker intermolecular forces . Bisphenol A, while structurally distinct, shares para-substitution but lacks hydrogen-bonding diversity, resulting in lower solubility .
Toxicity and Regulatory Status
Bisphenol A’s endocrine-disrupting properties have led to stringent regulations, while this compound’s hazard profile remains understudied.
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